Product packaging for Copper(I) sulfide(Cat. No.:CAS No. 22205-45-4)

Copper(I) sulfide

Cat. No.: B3421677
CAS No.: 22205-45-4
M. Wt: 160.17 g/mol
InChI Key: AQKDYYAZGHBAPR-UHFFFAOYSA-M
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Description

Copper(I) Sulfide, with the chemical formula Cu₂S, is a significant non-oxide semiconductor material, most notably recognized for its exceptional thermoelectric properties. Its intrinsic low lattice thermal conductivity makes it a prime candidate for sustainable energy applications, particularly in the conversion of waste heat into electrical energy . The efficiency of this conversion is gauged by a dimensionless figure of merit (ZT), which is significantly enhanced in Cu₂S through strategic elemental doping and advanced synthesis techniques. For instance, doping with silver (Ag) has been shown to optimize carrier concentration and electrical conductivity, leading to a remarkable ZT value of 1.4 at 773 K . As a thermoelectric material, Cu₂S operates on the principle of the Seebeck effect, where a temperature gradient across the material generates a voltage. The material's performance is boosted by increasing its power factor (PF = S²σ) through band structure engineering and by minimizing thermal conductivity (κ) via nanostructuring and phonon scattering . Beyond thermoelectrics, Cu₂S is a subject of interest in fundamental solid-state chemistry due to its complex crystal structures and superionic conductivity at elevated temperatures, where copper ions exhibit high mobility within a rigid sulfur lattice . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human use, including diagnostic or therapeutic applications, or for any other form of personal use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu2HS B3421677 Copper(I) sulfide CAS No. 22205-45-4

Properties

IUPAC Name

copper;copper(1+);sulfanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AQKDYYAZGHBAPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SH-].[Cu].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2HS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041804
Record name Dicopper sulphide
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Copper sulfide (Cu2S)
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CAS No.

21112-20-9, 22205-45-4
Record name Chalcocite
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Record name Cuprous sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper sulfide (Cu2S)
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Record name Dicopper sulphide
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Record name Dicopper sulphide
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Advanced Synthesis and Fabrication Methodologies for Copper I Sulfide

Solution-Based Synthesis Approaches for Copper(I) Sulfide (B99878) Nanostructures

Solution-based synthesis methods offer a versatile and cost-effective platform for producing high-quality Copper(I) Sulfide nanostructures with tunable properties. These techniques generally involve the reaction of copper and sulfur precursors in a liquid medium under controlled conditions. The ability to manipulate reaction parameters such as temperature, precursor concentration, and the use of additives allows for precise control over the size, shape, and crystal phase of the resulting nanomaterials.

Hydrothermal and Solvothermal Techniques for this compound

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline Cu₂S nanostructures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. rsc.orgprimescholars.com The choice of solvent, temperature, reaction time, and precursors plays a critical role in determining the final morphology of the Cu₂S product. primescholars.comeeer.org

Hydrothermal synthesis, valued for its use of water as a low-cost and environmentally benign solvent, can produce a variety of Cu₂S nanostructures. rsc.org For instance, a simple organic amine-assisted hydrothermal process at temperatures between 90-110 °C can yield assembled nanostructures like nanowires and nanotubes from digenite phase copper sulfide nanoparticles. acs.org The reaction temperature is a key factor; temperatures below 70 °C may be insufficient for nanoparticle formation, while temperatures as high as 170 °C can lead to the growth of discrete, unassembled nanoparticles. acs.org

Solvothermal synthesis offers a broader range of solvents, enabling greater control over the reaction environment. For example, ternary CuCo₂S₄ nanoparticles have been synthesized via a one-pot solvothermal method using metal acetates and thiourea (B124793) in ethylene (B1197577) glycol at 200 °C for 12 hours. chalcogen.ro This approach has also been used to produce CuS nanomaterials with hierarchical structures. primescholars.com Common methods for synthesizing CuS/Cu₂S nanoplates, typically ranging from 50 to 200 nm, involve both hydrothermal and solvothermal approaches. rsc.org

Table 1: Influence of Synthesis Parameters in Hydrothermal/Solvothermal Methods

Parameter Variation Effect on Cu₂S Nanostructure Reference
Sulfur Source Thiourea vs. Thioacetamide (B46855) Flower-like morphologies with thiourea; nanorods and microtubes with thioacetamide. primescholars.com primescholars.com
Temperature 90-110 °C vs. 170 °C Formation of assembled nanostructures vs. discrete nanoparticles. acs.org acs.org
Cu:S Molar Ratio < 8 vs. > 8 Formation of pure CuS (covellite) vs. a mix of CuS and Cu₂S. eeer.org eeer.org

| Organic Amine | TEDA, TMEA, DBA | Formation of nanowire-like, nanotube-like, and nanovesicle-like aggregates, respectively. acs.org | acs.org |

Colloidal Chemistry Routes to this compound Nanocrystals

Colloidal chemistry provides a powerful bottom-up approach for synthesizing monodisperse Cu₂S nanocrystals with precise control over their size, shape, and surface properties. mdpi.com These methods typically involve the reaction of molecular precursors in a high-boiling point organic solvent containing stabilizing ligands or surfactants.

A prominent colloidal technique is the hot-injection method , where one precursor is rapidly injected into a hot solution containing the other precursor and surfactants. mdpi.comrsc.orgresearchgate.net This process separates the nucleation and growth phases, leading to a narrow size distribution of nanocrystals. mdpi.com For example, Cu₂S nanocrystals can be synthesized by injecting 1-dodecanethiol (B93513) (DDT), which acts as both a sulfur source and a reducing agent, into a hot solution of a copper-oleate complex in 1-octadecene (B91540) (ODE). mdpi.com The reaction temperature (ranging from 140 °C to 220 °C) and time can be varied to produce Cu₂S nanocrystals of different sizes and shapes, from ~3.1 nm spheres to ~13 nm nanodisks. mdpi.com

Another approach is the one-pot synthesis , where all reactants are mixed at a lower temperature and then heated to a specific reaction temperature. researchgate.netnih.gov This method has been used to prepare size- and shape-controlled Cu₂S nanocrystals by the thermolysis of a mixture of copper acetylacetonate, dodecanethiol, and oleylamine. researchgate.netnih.gov In this system, increasing the reaction temperature can cause the nanocrystals to evolve from spherical to disk-like shapes. researchgate.netnih.gov The resulting spherical nanocrystals often exhibit a strong tendency to self-assemble into close-packed superlattices. researchgate.netnih.gov

The choice of precursors and ligands is crucial. For instance, the injection of Cu₂S seed nanocrystals and 1-dodecanethiol into a hot indium oleate (B1233923) solution can lead to the formation of Janus-type Cu₂₋ₓS/CuInS₂ heteronanorods through a partial cation exchange process. acs.org

Table 2: Colloidal Synthesis Parameters and Resulting Cu₂S Nanocrystals

Synthesis Method Copper Precursor Sulfur Precursor/Reducing Agent Solvent/Ligand Temperature (°C) Resulting Nanostructure Reference
Hot Injection Copper-oleate complex 1-Dodecanethiol (DDT) 1-Octadecene (ODE), Oleate 140-220 Spheres (~3.1 nm) to nanodisks (~13 nm) mdpi.com
One-Pot Thermolysis Copper acetylacetonate Dodecanethiol Oleylamine High Temp. Spherical and disk-like nanocrystals researchgate.netnih.gov

Electrodeposition and Chemical Bath Deposition of this compound Thin Films

Electrodeposition and chemical bath deposition (CBD) are cost-effective, scalable techniques for fabricating Cu₂S thin films on various substrates, which is particularly relevant for applications like solar cells. aip.org

Chemical Bath Deposition (CBD) is a simple method that involves immersing a substrate into a dilute aqueous solution containing the constituent ions. aip.orgijcrt.org The deposition occurs through a controlled chemical reaction in the solution. For Cu₂S films, the bath typically contains a copper salt (e.g., copper sulfate), a sulfur source (e.g., thiourea), and a complexing agent (e.g., triethanolamine (B1662121) or ammonia) to control the release of copper ions. ijcrt.orgijsdr.org The pH and temperature of the bath are critical parameters that influence the film's properties. ijsdr.orgmdpi.com For instance, Cu₂S thin films have been successfully synthesized on glass substrates at a bath temperature of 50°C. ijcrt.org The thickness of the deposited films is strongly dependent on deposition time, bath temperature, precursor concentration, and pH. mdpi.com Studies have shown that the atomic ratio of Cu/S, and thus the stoichiometry of the film, can be controlled by adjusting the bath temperature. ijsdr.org Annealing the deposited films can improve their crystalline nature. aip.org

Electrodeposition involves the reduction of ions from an electrolyte solution onto a conductive substrate by applying an electrical potential. This technique offers excellent control over film thickness and morphology by adjusting parameters like current density and deposition potential.

Both methods allow for the formation of nanocrystalline Cu₂S layers. For example, mirror-like nanocrystalline films of stoichiometric Cu₂S with thicknesses up to 110 ± 10 nm have been formed on glass-ceramic substrates at temperatures between 298–343 K using a chemical deposition method where thiocarbamide acts as a reducing agent. researchgate.net

Table 3: Parameters for Chemical Bath Deposition of Cu₂S Thin Films

Parameter Typical Range/Value Influence on Film Properties Reference(s)
Bath Temperature 30°C - 70°C Affects film thickness and Cu/S atomic ratio. ijsdr.orgmdpi.com ijsdr.orgmdpi.com
Deposition Time 30 - 60 min Increases film thickness. ijsdr.orgmdpi.com ijsdr.orgmdpi.com
pH 8 - 12 Affects growth rate and film thickness. ijcrt.orgmdpi.com ijcrt.orgmdpi.com

| Complexing Agent | Triethanolamine (TEA), Ammonia (B1221849) | Controls the release of Cu²⁺ ions. ijcrt.orgijsdr.org | ijcrt.orgijsdr.org |

Template-Assisted Growth of Ordered this compound Architectures

Template-assisted synthesis is a versatile strategy to fabricate Cu₂S with well-defined and ordered architectures, such as nanotubes, hollow spheres, and nanocolumns. This approach utilizes either "hard" or "soft" templates to direct the growth of the material.

Hard templates involve using a pre-synthesized nanostructure (e.g., silica (B1680970) spheres, polymer latex particles, or even other nanocrystals) as a scaffold. nih.gov The target material is then deposited onto the template, and the template is subsequently removed, often by chemical etching, leaving behind a hollow or porous structure. For example, sacrificial templates like cubic- and star-shaped nanoparticles have been used to produce hollow CuS structures. nih.gov

Soft templates typically involve self-assembling molecules like surfactants or polymers that form micelles or other ordered structures in solution, which then guide the nucleation and growth of the inorganic material. A surfactant-free approach has also been reported where in-situ formed Cu(OH)₂ nanoribbons act as templates for the synthesis of 20-40 nm single crystalline CuS nanoplates. nih.gov

An interesting example of template-like behavior is the solution-phase thermolysis of a copper dodecanethiolate precursor. acs.org This process can yield ordered Cu₂S nanocolumns assembled from hexagonal nanoplatelets. It is believed that the lamellar, double-layered structure of the copper thiolate precursor itself acts as a soft template, guiding the ordered assembly of the nanocrystals formed during thermolysis. acs.org The formation of such ordered structures is likely a synergistic effect of the precursor's template effect, steric interactions from organic capping ligands, and dipole-dipole interactions between the newly formed nanocrystals. acs.org Furthermore, hollow CuS nanostructures have been formed where it is suggested that CO₂ gas bubbles, generated from the decomposition of thiourea, act as gaseous voids or heterogeneous nucleation centers for the assembly of CuS nanoflakes. rsc.orgnih.gov

Microemulsion and Sonochemical Methods for this compound Nanoparticles

Microemulsion and sonochemical methods provide alternative routes for the synthesis of Cu₂S nanoparticles, each with unique advantages for controlling particle size and morphology. researchgate.netchalcogen.ro

The microemulsion technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. researchgate.netacs.org These systems contain nanosized water droplets (reverse micelles) dispersed in a continuous oil phase, which act as nanoreactors for the synthesis of nanoparticles. By mixing two microemulsions containing the copper and sulfur precursors, respectively, the reactants are combined within the micelles upon collision, leading to the formation of nanoparticles with a controlled size. acs.org For example, Cu₂S nanoparticles have been synthesized by reacting a copper ammonia complex with thiourea in Triton-X 100/cyclohexane water-in-oil microemulsions. researchgate.netacs.org This method can produce quasi-monodispersed, size-quantized chalcocite (Cu₂S) nanoparticles. acs.orgacs.org

The sonochemical method employs high-intensity ultrasound to create, grow, and collapse bubbles in a liquid (acoustic cavitation). bohrium.comku.edu The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to rapid chemical reactions. This technique has been used to prepare CuS hexananoplates and nanoparticles in ethylene glycol. chalcogen.ro The process is known for being very fast and not requiring high bulk temperatures. chalcogen.robohrium.com For instance, whisker-like Cu₉S₈ nanocrystals have been synthesized via an ultrasonic irradiation route from copper sulfate (B86663) and thioacetamide in an aqueous solution. ku.edu Similarly, CuS nanoparticles with a size of about 50 nm have been prepared using copper nitrate (B79036) and thiourea as precursors under sonochemical conditions. nih.govresearchgate.net

Biogenic Synthesis Approaches for this compound Nanoparticles

Biogenic or "green" synthesis has emerged as an eco-friendly and sustainable alternative to conventional chemical and physical methods for producing nanoparticles. nih.gov This approach utilizes biological entities such as bacteria, fungi, algae, and plant extracts, which contain molecules that can act as both reducing and capping/stabilizing agents. nih.govnih.govresearchgate.net

Plant-mediated synthesis involves using phytochemicals present in plant extracts to reduce metal ions and stabilize the resulting nanoparticles. nih.govmdpi.com For example, myrtle leaf extract has been used for the eco-friendly synthesis of copper sulfide nanoparticles. researchgate.netuobaghdad.edu.iq The process is often as simple as mixing a metal salt solution with the plant extract.

Bacteria-mediated synthesis leverages the metabolic processes of microorganisms. bohrium.com Certain bacteria, when exposed to toxic metal ions, have evolved mechanisms to transform them into less toxic forms, such as metal sulfides. nih.gov A two-step process has been demonstrated where biogenic hydrogen sulfide (H₂S), produced by a low-pH sulfidogenic bioreactor containing acidophilic sulfate-reducing bacteria, is used to precipitate copper ions as CuS nanoparticles. mdpi.comresearchgate.net This method has yielded uniform copper sulfide nanoparticles with an average diameter of less than 50 nm. mdpi.comresearchgate.net This approach not only produces nanoparticles but also has potential applications in treating industrial wastewater like acid mine drainage. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound Cu₂S
Copper(II) Sulfide (Covellite) CuS
Digenite Cu₁.₈S
Copper Acetylacetonate C₁₀H₁₄CuO₄
Dodecanethiol C₁₂H₂₆S
Oleylamine C₁₈H₃₇N
1-Octadecene C₁₈H₃₆
Copper-oleate complex N/A
Ammonium (B1175870) diethyldithiocarbamate C₅H₁₂N₂S₂
Oleic Acid C₁₈H₃₄O₂
Indium Oleate C₅₄H₉₉InO₆
Copper Sulfate CuSO₄
Thiourea CH₄N₂S
Triethanolamine C₆H₁₅NO₃
Thioacetamide C₂H₅NS
Copper(II) hydroxide (B78521) Cu(OH)₂
Triton-X 100 (C₂H₄O)nC₁₄H₂₂O
Ethylene Glycol C₂H₆O₂
Copper Nitrate Cu(NO₃)₂
Hydrogen Sulfide H₂S
Carbon Dioxide CO₂
CuCo₂S₄ CuCo₂S₄
CuInS₂ CuInS₂

Gas-Phase and Solid-State Fabrication of this compound Materials

The fabrication of this compound (Cu₂S) materials through gas-phase and solid-state methods offers precise control over film thickness, composition, and morphology, which are critical for its applications in electronics and photovoltaics. These techniques are foundational in producing high-quality Cu₂S for various technological uses.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of this compound

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced gas-phase techniques for synthesizing thin films of this compound. CVD involves the reaction of volatile precursors on a substrate surface to form a solid film. A straightforward CVD process involves exposing a copper foil to a sulfur-containing atmosphere at elevated temperatures, such as 650°C, under an inert gas flow to convert the metallic copper into copper sulfide. ismicroscopy.org.il This method can produce large, layered-crystalline copper sulfide samples. ismicroscopy.org.il Another CVD approach utilizes hydrogen sulfide and a metal-organic precursor, which, through alternating exposure, can deposit Cu₂S films at a consistent rate over a temperature range of 150°C to 400°C. escholarship.org

Atomic Layer Deposition (ALD) is a subtype of CVD that allows for atomic-level control over film thickness and conformality by introducing precursors sequentially in a self-limiting manner. For Cu₂S, ALD can be performed at temperatures as low as 80°C to 130°C using precursors like bis(N,N′-di-sec-butylacetamidinato)dicopper(I) and hydrogen sulfide. aip.orgrsc.org This process yields high-quality, phase-pure chalcocite (Cu₂S) thin films. aip.org The self-limiting nature of ALD is demonstrated by the saturation kinetics of each half-reaction, ensuring uniform film growth. aip.org However, the choice of precursors is critical; for instance, using Cu(acac)₂ and H₂S can result in multiphase compounds including digenite (Cu₁.₈S), chalcocite (Cu₂S), and covellite (CuS), with a growth rate of approximately 0.25 Å/cycle in the temperature range of 130–200 °C. researchgate.net

Table 1: Comparison of CVD and ALD Parameters for Copper Sulfide Synthesis

Parameter Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD)
Precursors Copper foil and sulfur atmosphere ismicroscopy.org.il or hydrogen sulfide and metal-organic precursors escholarship.org bis(N,N′-di-sec-butylacetamidinato)dicopper(I) and H₂S aip.orglabpartnering.org or Cu(acac)₂ and H₂S researchgate.net
Temperature 150°C - 650°C ismicroscopy.org.ilescholarship.org 80°C - 200°C aip.orgrsc.orgresearchgate.net
Growth Rate Varies with process conditions ~0.25 - 0.4 Å/cycle aip.orgresearchgate.net
Film Purity Can produce layered-crystalline Cu₉S₅ ismicroscopy.org.il Can produce phase-pure chalcocite (Cu₂S) aip.org or multiphase films researchgate.net
Key Feature Suitable for large-area deposition ismicroscopy.org.il Atomic-level thickness control and conformality labpartnering.orgacs.org

Sputtering and Evaporation Techniques for this compound Thin Films

Sputtering and evaporation are physical vapor deposition (PVD) methods widely used for creating thin films. Sputtering involves bombarding a target material, in this case, a copper sulfide target, with high-energy ions, which causes atoms to be ejected and deposited onto a substrate. sputtertargets.net This technique allows for precise control over the thickness and composition of the resulting thin film. sputtertargets.net Radio frequency (RF) reactive sputtering has been successfully used to deposit Cu₂S thin films with a hexagonal structure and a strong (001) fiber texture. researchgate.net DC magnetron sputtering is another variation used to grow metal sulfide thin films, though it can sometimes result in sulfur-deficient films if not properly controlled. osti.govijsea.com

Thermal evaporation is a simpler PVD technique where the source material is heated in a vacuum chamber until it vaporizes and then condenses onto a substrate to form a thin film. rdmathis.comripublication.com Copper can be thermally evaporated from tungsten or molybdenum boats. lesker.com This method has been used to prepare copper sulfide thin films by co-depositing copper and sulfur. researchgate.net It is a versatile method that can be extended to create doped metal oxide thin films as well. arxiv.org

Table 2: Overview of Sputtering and Evaporation for Cu₂S Thin Films

Technique Description Key Findings
RF Reactive Sputtering Uses radio frequency power to create plasma for sputtering a target. Produces hexagonal Cu₂S films with strong (001) texture. researchgate.net
DC Magnetron Sputtering Uses a magnetic field to trap electrons and enhance ionization efficiency. Can lead to sulfur-deficient films if process gas is not optimized. osti.gov
Thermal Evaporation Heats source material to vaporization for deposition in a vacuum. A simple route for obtaining copper sulfide films through co-deposition. researchgate.netarxiv.org

Mechanochemical and High-Temperature Solid-State Reactions for Bulk this compound

Mechanochemical synthesis is a solvent-free method that uses mechanical energy, such as ball milling, to induce chemical reactions. This technique can produce nanocrystalline copper sulfides like covellite (CuS) and chalcocite (Cu₂S) from elemental precursors within seconds. researchgate.net The reaction between copper and sulfur can be completed rapidly, though milling may continue for several minutes to achieve phase equilibrium. rsc.org This method is also scalable, with successful verification of preparing products in larger batches. rsc.org The morphology of the starting copper material is a key factor in the speed of the reaction. researchgate.net

High-temperature solid-state reactions are a traditional method for synthesizing bulk crystalline materials. For transition metal sulfides, this involves heating the constituent elements or their compounds to high temperatures to form the desired product. This method is noted for its simple production process and suitability for large-scale industrial production. researchgate.net In the context of copper sulfides, heating lanarkite and copper phosphide (B1233454) crystals in a sealed vacuum tube to 925 °C is a step in a synthesis process that can produce this compound as a byproduct. wikipedia.org

Table 3: Comparison of Mechanochemical and High-Temperature Solid-State Synthesis

Feature Mechanochemical Synthesis High-Temperature Solid-State Reaction
Principle Mechanical energy induces reaction. nih.gov High temperature drives reaction between solid precursors. researchgate.net
Reaction Time Seconds to minutes. researchgate.netrsc.org Can be hours. wikipedia.org
Products Nanocrystalline powders (e.g., CuS, Cu₂S, Cu₁.₈S). researchgate.netrsc.org Bulk crystalline materials. researchgate.net
Key Advantage Fast, environmentally friendly, and scalable. rsc.org Simple process, suitable for large-scale production. researchgate.net
Example Ball milling of copper and sulfur. researchgate.net Heating precursors in a sealed tube at 925°C. wikipedia.org

Control over Morphological, Crystallographic, and Stoichiometric Aspects of Synthesized this compound

Precise control over the morphology, crystal structure, and stoichiometry of this compound is essential for tailoring its properties for specific applications. Various synthesis strategies have been developed to achieve this control at both the nanoscale and in thin films.

Strategies for Size and Shape Control in this compound Nanomaterials

The size and shape of this compound nanomaterials significantly influence their optical and electronic properties. Several solution-phase and other methods have been developed to control these characteristics.

One common approach is the use of capping ligands and control of reaction parameters in colloidal synthesis. For instance, Cu₂S nanodisks, spheres, and hexagonal nanoplates can be fabricated by the thermolysis of a copper dodecanethiolate polymer precursor, where the thermolysis temperature plays a major role in determining the final morphology. acs.org Similarly, a facile, low-temperature aqueous synthesis allows for the tuning of Cu₂S nanoplate lateral dimensions from approximately 30 nm to 300 nm by simply varying the reaction temperature between 10°C and 100°C. nih.gov In this method, the choice of base, such as sodium hydroxide or ammonium hydroxide, also influences the morphological properties. nih.gov

Another strategy involves adjusting the nucleation temperature in a colloidal synthesis using a thiol that decomposes easily to serve as the sulfur source. This method allows for the tailoring of uniform nanorods with lengths ranging from 10 to 100 nm. nih.gov The gelification of the reaction system, composed of different nanocrystal precursors and solvents, has also been shown to be an effective measure for controlling the growth kinetics, leading to the formation of heterostructured nanocrystals with various shapes like matchsticks and teardrops. gaomingyuan.com Mechanochemical synthesis offers another route, where the introduction of sulfur as a reaction intermediate can lead to the formation of CuS nanocrystals with different shapes, such as spherical or elongated particles. acs.org

Table 4: Methods for Size and Shape Control of this compound Nanomaterials

Method Key Parameters for Control Resulting Morphologies
Aqueous Synthesis Reaction temperature (10-100°C), pH modifier (NaOH or NH₃·H₂O). nih.gov Nanoplates with lateral sizes from ~30 nm to ~300 nm. nih.gov
Colloidal Synthesis Nucleation temperature, thiol precursor. nih.gov Uniform nanorods with lengths from 10 to 100 nm. nih.gov
Thermolysis Thermolysis temperature of copper dodecanethiolate precursor. acs.org Nanodisks, spheres, and hexagonal nanoplates. acs.org
Precursor-Injection Gelification of the reaction system. gaomingyuan.com Matchstick-like heterostructured nanorods, teardrop-like quasi-core/shell nanocrystals. gaomingyuan.com
Mechanochemical Synthesis Use of sulfur as a reaction intermediate. acs.org Spherical or elongated nanocrystals. acs.org

Directed Crystallographic Orientation in this compound Thin Films

Achieving a preferred crystallographic orientation in this compound thin films is critical for optimizing their performance in electronic and optoelectronic devices. Several deposition techniques allow for the control of crystal orientation.

RF reactive sputtering has been demonstrated to produce Cu₂S thin films with a hexagonal crystal structure and a strong preferential orientation along the (001) plane. researchgate.net This texture is confirmed through X-ray diffraction measurements, including grazing incidence geometry. researchgate.net

Atomic Layer Deposition (ALD) also offers a pathway to control crystallographic orientation. Polycrystalline high-chalcocite (Cu₂S) films deposited by ALD at 130°C have shown a preferential orientation in the (001) plane. aip.org Similarly, ALD-grown films at temperatures as low as 80°C are polycrystalline and index to the stoichiometric chalcocite phase. rsc.org

Electrodeposition in ionic liquids is another technique that can yield highly oriented films. Single-crystal and preferentially oriented covellite (CuS) thin films with a flake morphology have been successfully obtained by electrodepositing from an ionic liquid bath containing copper salts and elemental sulfur. rsc.org A solid-vapor reaction method, where sputtered copper substrates are sulfidized, can produce thin films of hexagonal Covellite (CuS) phase. researchgate.net

Table 5: Techniques for Directed Crystallographic Orientation in Copper Sulfide Thin Films

Deposition Technique Resulting Orientation/Phase Key Process Feature
RF Reactive Sputtering Hexagonal structure with strong (001) fiber texture. researchgate.net Use of radio frequency plasma. researchgate.net
Atomic Layer Deposition (ALD) Polycrystalline high-chalcocite, preferentially oriented in the (001) plane. aip.org Layer-by-layer growth at low temperatures (e.g., 130°C). aip.org
Electrodeposition Single-crystal and preferentially oriented covellite (CuS) films. rsc.org Deposition from an ionic liquid bath. rsc.org
Solid-Vapor Reaction Hexagonal Covellite (CuS) phase. researchgate.net Sulfidization of sputtered copper films. researchgate.net

Management of Stoichiometry and Phase Purity in this compound Synthesis

The synthesis of this compound (Cu₂S) with precise stoichiometry and high phase purity is a significant challenge due to the complex Cu-S phase diagram, which features numerous stable and metastable phases. These phases, such as chalcocite (Cu₂S), djurleite (Cu₁.₉₄S), digenite (Cu₁.₈S), and anilite (Cu₁.₇₅S), often coexist, and their formation is highly sensitive to synthesis conditions. nih.govresearchgate.net Achieving phase-pure Cu₂S, which exists in a narrow stoichiometric range from Cu₁.₉₉₇S to Cu₂.₀₀₀S, is critical for optimizing its performance in various applications. wikipedia.org

Control over the stoichiometry and phase composition of copper sulfide is primarily achieved by manipulating key reaction parameters. These include the choice of copper and sulfur precursors, their molar ratio, the reaction temperature and duration, the type of solvent or capping agents used, and the pH of the reaction medium. researchgate.netnih.gov

Influence of Synthesis Parameters on Stoichiometry and Phase

Detailed research has demonstrated the critical role of synthesis parameters in directing the final phase and stoichiometry of the copper sulfide product.

Precursors and Molar Ratios: The nature of the copper and sulfur sources and their relative concentrations are fundamental in determining the final product. For instance, using a specific Cu/S molar ratio in a pressure-resistant reactor allows for the preparation of various CuₓS (x=1~2) phases. google.com Mechanochemical methods, which involve the direct milling of elemental copper and sulfur, have shown that adjusting the initial stoichiometric ratio can yield different phases, although obtaining pure digenite (Cu₁.₈S) required a specific Cu:S ratio of 1.6:1. rsc.org

Solvent and Chelating Agents: The choice of solvent plays a crucial role. Solvothermal processes using different organic solvents can produce varied morphologies and stoichiometries, including CuS, Cu₂S, and Cu₃₉S₂₈, by influencing the partial conversion of Cu²⁺ to Cu⁺ ions. researchgate.net In one study, simply altering the volume ratio of a mixed solvent system of ethylene glycol and triethylenetetramine (B94423) enabled the selective synthesis of petal-like CuS, near-spherical Cu₂S, and hexagonal Cu₁.₇₅S. proquest.comresearchgate.net The use of capping agents like oleylamine, 1-octadecene, and 1-dodecanethiol in hot-injection methods can also direct the formation of specific phases, such as phase-pure digenite (Cu₉S₅). aip.org

Temperature and Time: Reaction temperature and duration are powerful tools for phase control. In colloidal synthesis using single-source precursors, variations in temperature and time led to different phases; pure digenite (Cu₉S₅) was formed at higher temperatures (250 °C), while lower temperatures (200 °C) resulted in mixtures containing covellite (CuS). researchgate.net Similarly, microwave-assisted synthesis in an aqueous environment yielded high-purity trigonal Cu₉S₅ and rhombohedral Cu₁.₈S at 220 °C and 250 °C, respectively. diva-portal.org A two-step heating method has also been employed to successfully synthesize high-purity CuS, Cu₁.₇₅S, and Cu₂S. proquest.com

pH Control: The pH of the reaction medium can influence the final copper sulfide phase. The synthesis of flower-like tubular structures was shown to be dependent on the pH and microwave irradiation time, achieved by adding NaOH to the reaction mixture. nih.gov

Research Findings on Stoichiometry and Phase Control

The following interactive table summarizes findings from various studies on the synthesis of copper sulfide, highlighting the methods used and the resulting phases and stoichiometries. This data illustrates the sensitivity of the final product to the synthesis conditions.

Fundamental Structural and Electronic Investigations of Copper I Sulfide

Electronic Band Structure and Charge Carrier Transport Phenomena in Copper(I) Sulfide (B99878)

Computational and Experimental Determination of Band Gaps and Electronic States in Copper(I) Sulfide

The electronic band structure of this compound dictates its optical and electrical properties. Both computational methods, such as Density Functional Theory (DFT), and experimental techniques are employed to determine its band gaps and electronic states.

Experimental studies have reported a range of band gap values for this compound, often dependent on the specific phase and stoichiometry. Bulk, stoichiometric Cu₂S (chalcocite) exhibits a band gap typically between 1.1 and 1.4 eV when measured via optical absorption researchgate.net. More precise experimental determinations indicate an indirect band gap of approximately 1.2 eV and a direct band gap of around 1.8 eV for Cu₂S researchgate.net. The digenite phase (Cu₁.₈S) has been reported with a slightly lower experimental band gap of approximately 1.6 eV nih.gov. Computational studies using DFT predict Cu₂S to be a small-band-gap semiconductor, with calculations suggesting a band gap close to zero at the Γ point, though DFT is known to often underestimate band gaps rsc.org.

The electronic properties can be significantly modulated by doping. For instance, chromium (Cr) doping in Cu₂S thin films has been shown to tune the band gap within the range of 2.62 to 2.73 eV researchgate.net. Conversely, increasing copper doping in copper sulfide nanostructures has been observed to reduce the energy gap, shifting it from 2.38 eV down to 1.98 eV researchgate.net. These variations highlight the sensitivity of the electronic states to compositional changes and defect concentrations.

Table 1: Band Gaps of this compound and Related Compounds

Material/CompositionBand Gap (eV)TypeNotes
Cu₂S (chalcocite)~1.1-1.4OpticalBulk, dependent on composition
Cu₂S (chalcocite)~1.87ExperimentalExperimental value
Cu₁.₈S (digenite)~1.6ExperimentalExperimental value
Cu₂S1.2 (indirect)Experimental
Cu₂S1.8 (direct)Experimental
Cu₂S~0DFTPredicted zero at Γ point, often underestimated
Cr-doped Cu₂S2.62-2.73ExperimentalVaries with Cr doping concentration
Cu-doped Cu₂S1.98-2.38ExperimentalVaries with Cu doping concentration

Investigation of Charge Carrier Generation, Recombination, and Transport Mechanisms in this compound

Carrier generation in Cu₂S can be initiated by thermal or optical excitation, promoting electrons from the valence band to the conduction band, or by the thermal ionization of defects, such as copper vacancies wikipedia.org. Recombination, the process by which these carriers are annihilated, can occur through various mechanisms. The Shockley-Read-Hall (SRH) mechanism, involving defect states within the band gap, is a significant pathway for non-radiative recombination wikipedia.orgresearchgate.net. Auger recombination, where energy is transferred to a third carrier, and surface recombination, influenced by surface defects, are also potential mechanisms wikipedia.org.

Transport mechanisms in Cu₂S are characterized by the movement of these holes. At lower temperatures, alloy scattering can dominate the carrier mobility. As temperature increases, acoustic phonon scattering becomes more significant aip.org. The presence of dislocations and other microstructural defects, such as those induced by high-pressure processing, can increase carrier concentration and modify transport properties, potentially decoupling electron and phonon conductivities and enhancing thermoelectric performance researchgate.net. The highly mobile copper ions in certain phases also contribute to the material's ionic conductivity researchgate.nethpstar.ac.cn.

Role of Defects, Doping, and Non-stoichiometry in Modulating Electronic Properties of this compound

The electronic properties of this compound are intrinsically linked to its defect chemistry, doping, and inherent non-stoichiometry. Copper vacancies are a ubiquitous native defect in Cu₂S, playing a crucial role in establishing its p-type conductivity. These vacancies act as acceptor sites, readily donating holes to the valence band and influencing the Fermi level position researchgate.netresearchgate.netacs.org. The concentration of these vacancies can be controlled through synthesis conditions, allowing for fine-tuning of the carrier concentration and electrical properties acs.org.

Non-stoichiometry is a hallmark of copper sulfides, where the ratio of copper to sulfur can vary, leading to different phases and defect concentrations researchgate.net. This intrinsic non-stoichiometry contributes to the material's self-doping behavior rsc.org. For example, copper-deficient phases like digenite (Cu₁.₈S) or djurleite (Cu₁.₉₅S) exhibit distinct electronic characteristics compared to stoichiometric Cu₂S nih.govresearchgate.net.

Doping with extrinsic elements offers another avenue to modulate electronic properties. As noted, chromium doping can alter the band gap and morphology of Cu₂S films researchgate.net. While some dopants might introduce deep energy levels that hinder efficient charge carrier generation or transport, others can enhance properties like power factor and the thermoelectric figure of merit (ZT) by optimizing carrier concentration or scattering researchgate.netacs.org. The presence of structural defects such as dislocations and nanovoids, often introduced through specific synthesis methods like high-pressure processing, can further influence carrier concentration and scattering, thereby impacting conductivity and thermal transport researchgate.net.

Table 3: Key Defects and Their Influence on Electronic Properties

Defect TypeRole/InfluenceNotes
Copper VacanciesPrimary source of charge carriers; enable p-type conductivity; can be tuned by synthesis conditions; Fermi level pinning.Concentration can be fine-tuned; intrinsic non-stoichiometry contributes to self-doping.
Extrinsic DopantsCan modulate electronic properties (e.g., band gap, carrier concentration); e.g., Cr doping affects band gap and morphology.S and Se dopants in CuI predicted to have deep transition levels, limiting efficiency.
Dislocations/VoidsCan increase carrier concentration and scatter phonons, decoupling electron and phonon transport, improving thermoelectric performance.Observed in high-pressure processed Cu₂S.
Defect StatesIn band gap, can provide alternative transport mechanisms (tunneling, generation-recombination); affect ideality factor in devices.Can arise from non-stoichiometry or processing conditions.

Phase Transitions and Thermodynamic Stability of this compound Polymorphs

This compound is known for its rich phase diagram, exhibiting numerous polymorphs and complex phase transitions as a function of temperature and pressure. At room temperature, the stable phases typically include copper, chalcocite (Cu₂S), djurleite (approximately Cu₁.₉₆S), and the digenite solid solution (Cu₁.₇₉S to Cu₁.₇₆S) researchgate.netcmu.edu. The precise phase composition and stability are highly dependent on the copper-to-sulfur ratio researchgate.net.

The most well-studied transition involves chalcocite. Stoichiometric Cu₂S exists as the monoclinic low-chalcocite phase at room temperature. Upon heating, it undergoes a solid-solid phase transition to the hexagonal high-chalcocite phase at approximately 103.5°C (376.65 K) osti.gov. High-temperature studies indicate that the β-chalcocite phase is stable between 105°C and 425°C, while the α-chalcocite phase exists above 425°C researchgate.netcmu.edu. Interestingly, the high-chalcocite phase has been described as a solid-liquid hybrid phase researchgate.net. Other phase transitions, such as from hexagonal to cubic structures, have been observed around 450°C researchgate.net.

Table 2: Phase Transitions in Copper Sulfides

Phase TransitionTemperature (°C)Temperature (K)Notes
Low-chalcocite → High-chalcocite (bulk)~103.5376.65Solid-solid transition; hexagonal high-chalcocite phase
α-Chalcocite → β-Chalcocite~150~423Observed transition in nanostructures
β-Chalcocite → γ-Chalcocite<105<378γ phase stable below 105°C
β-Chalcocite phase stability105-425378-698
α-Chalcocite phase stability>425>698
Hexagonal → Cubic phase~450~723
Chalcocite → Digenite (nanostructures)220-260493-533Nucleation, shape evolution, and transition stages
High-temperature disordered chalcocite subcellN/AN/ASuperstructure forms low-temperature ordered phases (chalcocite, djurleite) upon cooling.

Mechanisms and Kinetics of Chalcocite-Djurleite Phase Transitions in this compound

The transitions between copper sulfide phases, such as from chalcocite to djurleite, are complex and can be influenced by factors like particle size and temperature. The transformation from chalcocite to digenite in nanostructures has been observed to proceed through distinct stages, including nucleation, shape evolution of chalcocite crystals, and the final transition to the digenite phase, typically occurring between 220°C and 260°C nih.gov.

The relationship between chalcocite and djurleite is particularly intricate. Both phases can be considered low-temperature superstructures of a high-temperature disordered chalcocite subcell, and there may be no inherent compositional difference between them arizona.edu. Djurleite is generally the more stable form at room temperature arizona.edu. The free-energy difference between chalcocite and djurleite at room temperatures is thought to be small, leading to very slow transformations in bulk samples. However, observations in transmission electron microscopy can sometimes capture these transitions, possibly due to localized heating effects in the thin specimens arizona.edu. The transition from low-chalcocite to high-chalcocite involves a change from a monoclinic to a hexagonal structure, which can be described as a sublattice solid to liquid transition for the copper ions researchgate.netosti.gov.

High-Pressure and High-Temperature Behavior of this compound Phases

Under high pressure, this compound undergoes significant structural modifications. Studies using synchrotron X-ray diffraction have identified pressure-induced phase transitions. The monoclinic P2₁/c phase of Cu₂S transforms into high-pressure monoclinic phases at approximately 3.8 GPa and again at 10.0 GPa. Further compression reveals a new phase transition above 22.8 GPa, which is proposed to possess a tetragonal structure hpstar.ac.cn. At these elevated pressures and low temperatures, Cu₂S exhibits insulating behavior hpstar.ac.cn.

At high temperatures, Cu₂S exhibits distinct phases. The β-chalcocite phase is stable from approximately 105°C to 425°C, transitioning to the α-chalcocite phase above 425°C researchgate.netcmu.edu. A transition from a hexagonal to a cubic phase has also been reported around 450°C researchgate.net. High-pressure processing at room temperature (HPRT) has been shown to induce phase intergrowth and strained lamella structures, leading to improved thermoelectric performance researchgate.net.

Thermodynamic Modeling of Phase Equilibria in Copper-Sulfur Systems Pertaining to this compound

Understanding the thermodynamic stability and phase equilibria within the copper-sulfur system is crucial for predicting the behavior of this compound under various conditions. Thermodynamic modeling plays a vital role in this endeavor, often employing associated solution models for liquid phases and statistical thermodynamic models for solid phases cmu.eduscribd.com. These models postulate the existence of species like 'Cu₂S' in the liquid phase, contributing to the description of miscibility gaps and phase boundaries cmu.eduscribd.com.

For the solid-state system, a critical analysis and optimization of available phase equilibria and thermodynamic data are performed. Techniques such as the two-sublattice approach have been utilized to model the solid solution nature of phases like chalcocite and djurleite researchgate.net. These thermodynamic models aim to provide self-consistent parameters that accurately reproduce experimental data, enabling predictions of phase diagrams and thermodynamic properties across wide temperature and compositional ranges researchgate.netscribd.com. The thermodynamic modeling of related ternary or quaternary systems, such as Cu-As-S, often involves adapting parameters from the binary Cu-S system to achieve agreement with experimental observations uq.edu.au.

Compound Names:

this compound (Cu₂S)

Chalcocite

Digenite

Djurleite

Covellite (CuS)

Anilite

Roxbyite

Copper

Sulfur

Chromium (Cr)

Cadmium Sulfide (CdS)

Copper Indium Gallium Di-Selenide (CIGS)

Titanium Dioxide (TiO₂)

Copper Zinc Tin Sulfide (CZTS)

Copper Zinc Tin Selenide (CZGSe)

Copper Indium Sulfide (CuInS₂)

Sodium dithiocuprate(I) dodecahydrate (Na₃CuS₂·12H₂O)

Enargite (Cu₃AsS₄)

Advanced Functional Applications and Performance Enhancement of Copper I Sulfide Materials

Catalytic Activity and Mechanisms of Copper(I) Sulfide (B99878) in Chemical Transformations

Heterogeneous Catalysis Using Copper(I) Sulfide in Organic Synthesis

Copper sulfide (CuₓS) compounds, particularly CuS and Cu₂S, are being explored as heterogeneous catalysts in various organic transformations. Their catalytic activity stems from the accessible oxidation states of copper and the inherent properties of sulfide materials rsc.orgmdpi.comacs.org. While research in this specific area is still developing, copper-based catalysts, in general, are known for their ability to facilitate reactions such as C-C coupling, oxidation, and reduction processes beilstein-journals.orgresearchgate.net. Copper sulfide's potential lies in its ability to act as a robust catalyst, offering advantages like recyclability and stability in heterogeneous systems. Studies have indicated that copper sulfide nanoparticles can be utilized in photocatalytic removal of water pollutants and in the synthesis of various organic compounds, suggesting a broad catalytic scope rsc.org. Further research into specific reaction mechanisms and catalyst design is ongoing to fully leverage CuₓS in organic synthesis.

Sensing Technologies and Detection Mechanisms Employing this compound

This compound exhibits promising characteristics for various sensing applications due to its semiconductor nature and tunable optical and electrical properties.

Gas Sensing Performance and Selectivity of this compound Nanostructures

This compound nanostructures are being investigated for their potential in chemiresistive gas sensors acs.orgcsic.esnih.govnih.govacs.orgresearchgate.net. These materials offer advantages over traditional metal oxide semiconductors, including tunable electronic and optical properties and cost-effectiveness acs.orgcsic.es. Studies have demonstrated that CuS (covellite) thin films can function as optically semitransparent and flexible ammonia (B1221849) (NH₃) gas sensors. These sensors have shown high selectivity and a calculated detection limit of 1.38 ppm for NH₃ at 150 °C, along with excellent mechanical robustness nih.gov. Furthermore, theoretical calculations suggest that Cu₂S–MoSe₂ nanosheets exhibit enhanced adsorption performance for NO₂ and NH₃ compared to intrinsic MoSe₂, indicating improved sensing capabilities for these gases nih.govacs.org. Specifically, Cu₂S–MoSe₂ shows greater sensitivity for NH₃ at room temperature and for NO₂ at higher temperatures nih.gov. Nanocrystalline Cu₂S thin films have also shown sensitivity to ammonia gas at room temperature, with a maximum sensitivity of 19.78% at 500 ppm, featuring quick response and recovery times of approximately 60 s and 90 s, respectively researchgate.net.

Electrochemical Biosensors Based on this compound Composites for Neurotransmitter and Glucose Detection

This compound and its composites are emerging as effective materials for electrochemical biosensors, particularly for the detection of neurotransmitters and glucose mdpi.comnih.govmdpi.comnih.govresearchgate.netnih.govfrontiersin.org. Copper sulfide's p-type semiconductor behavior, combined with its excellent optical and electrical characteristics, makes it suitable for electrochemical sensing applications mdpi.com. For instance, needle-like copper sulfide structures have been fabricated for the electrochemical sensing of serotonin (B10506) (SRN), an important neurotransmitter. A sensor utilizing Cu₂S modified glassy carbon electrode (Cu₂S/GCE) achieved a limit of detection of 3.2 nM for SRN with a sensitivity of 13.23 μA μM⁻¹ cm⁻², demonstrating excellent repeatability, reproducibility, and selectivity mdpi.com.

In the realm of glucose sensing, copper sulfide nanoparticles have been employed in enzyme-free electrochemical sensors. Urchin-like CuS grown on carbon nanofibers showed a high sensitivity of 23.7 μA mM⁻¹ cm⁻² and a low detection limit of 19 nM for glucose detection, with successful application in diluted serum samples nih.gov. Similarly, hollow structured Cu₂O@Cu₁.₈S spheres have been used as a catalyst for enzyme-free glucose detection, exhibiting high sensitivity, fast response, and a wide linear range nih.gov. Copper-rich and copper-deficient sulfides have shown potential in the electrochemical oxidation of glucose, with one study reporting a hybrid CuS/Cu₂S electrode with a high sensitivity of 321.4 µA mM⁻¹ cm⁻² and a low detection limit of 1.1 µM mdpi.com.

Optoelectronic Sensing Capabilities of this compound

This compound possesses significant optoelectronic properties that lend themselves to sensing applications, particularly in the near-infrared (NIR) region spiedigitallibrary.orgresearchgate.netresearchgate.netacs.orgneliti.com. The localized surface plasmon resonance (LSPR) effect in copper sulfide nanocrystals (Cu₂₋ₓS NPs) arises from the collective oscillation of free holes in the valence band, enabling absorption in the NIR range spiedigitallibrary.orgresearchgate.netacs.orgneliti.comoaepublish.com. The LSPR can be tuned by adjusting the copper and sulfur concentrations, allowing for tailored sensing applications spiedigitallibrary.org. For example, Cu₂₋ₓS NPs exhibit LSPR in the NIR range (700-2500 nm), with plasmon peaks tunable by varying the stoichiometric coefficient spiedigitallibrary.orgresearchgate.net. This tunability, coupled with advantages like biodegradability and lower synthesis cost compared to noble metals, makes Cu₂₋ₓS NPs attractive for optoelectronic devices and chemical sensors spiedigitallibrary.orgresearchgate.net. Copper monosulfide nanoparticles also show promise for sensor applications due to their ability to tune the plasmon resonance peak position across a wide spectral range (500-1200 nm) by controlling their dielectric constant neliti.com.

Energy Storage Systems Integrating this compound

This compound is being explored as a key component in advanced energy storage systems, particularly in rechargeable batteries, due to its high theoretical capacity, abundance, and favorable electrical conductivity.

Anode and Cathode Materials Utilizing this compound in Lithium-Ion and Sodium-Ion Batteries

Copper sulfides, including CuS and Cu₂S, are being investigated as electrode materials for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) osti.govresearchgate.netresearchgate.nettechxplore.comacs.orgacs.orgresearchgate.netuq.edu.auxmu.edu.cnresearchgate.netuark.eduosti.gov. These materials offer high theoretical capacities, with CuS reported at ~560 mAh g⁻¹ and Cu₂S at ~337 mAh g⁻¹ researchgate.net. Their conductivity is also notable, with CuS around 10³ S cm⁻¹ and Cu₂S in the range of 5-140 S cm⁻¹ osti.gov.

Lithium-Ion Batteries: Cu₂S is considered a potential anode material for LIBs due to its high theoretical capacity (~335 mAh·g⁻¹) and stable cycling performance researchgate.netacs.orgxmu.edu.cn. However, capacity fade in carbonate-based electrolytes has been a challenge researchgate.netacs.orgxmu.edu.cn. Strategies like creating Cu₂S/C composites or CuS@N,S dual-doped carbon matrix hybrids have been developed to mitigate these issues, improving stability and capacity retention uq.edu.auxmu.edu.cn. For instance, a CuS@NSCm hybrid demonstrated a reversible capacity of 560.1 mAh g⁻¹ after 550 cycles at 1000 mA g⁻¹ in LIBs uq.edu.au.

Sodium-Ion Batteries: Copper sulfides are also promising for SIBs, offering an alternative to lithium-ion technology due to cost-effectiveness and the abundance of sodium researchgate.nettechxplore.comosti.gov. Intercalation-type anode materials like graphite (B72142) are not ideal for sodium storage, leading to interest in conversion and alloying reaction type materials such as copper sulfides techxplore.com. However, SIBs face challenges with anode material stability and capacity fade osti.gov. Composites like nitrogen-doped graphene-wrapped Cu₂S (Cu₂S@NG) have shown excellent performance, including long cycling life and high capacity, attributed to the core-shell structure and the properties of both Cu₂S and nitrogen-doped graphene osti.gov. Cu₂S@NG enabled extremely long cycling life and ultra-stable cyclability with high capacity and excellent rate capability osti.gov. Another study reported that Cu₂S initially exhibited capacity fade but then showed an increase in discharge capacity, with CNT-Cu₂S showing stable capacity of 344.8 mAh g⁻¹ at 2.0 A g⁻¹ over 800 cycles researchgate.net.

Supercapacitors: Beyond batteries, copper sulfides have also been investigated as electrode materials for supercapacitors, owing to their excellent electrical conductivity, wide voltage range, and high specific capacitance mdpi.com. Different copper sulfide phases, such as CuS, Cu₇S₄, Cu₉S₅, Cu₇.₂S₄, and Cu₂S, have shown varying specific capacitances, with Cu₂S achieving 206.9 F/g and Cu₇.₂S₄ reaching 185.4 F/g at 1 A/g mdpi.commdpi.com. The increase in copper content within the CuₓS material generally correlates with increased specific capacitance mdpi.com.

Supercapacitor Electrodes Based on this compound Nanomaterials

Copper sulfide nanomaterials have garnered considerable attention as electrode materials for supercapacitors (SCs) due to their advantageous characteristics, including high theoretical specific capacitance, good electrical conductivity compared to metal oxides, and the presence of multiple redox states that facilitate pseudocapacitive charge storage nih.govresearchgate.netmdpi.comtandfonline.com. The nanostructured morphology of copper sulfides is crucial for maximizing surface area and optimizing ion diffusion pathways, leading to enhanced electrochemical performance researchgate.netmdpi.com.

Research has demonstrated that various copper sulfide nanostructures, such as nanoparticles, nanosheets, and composites with conductive substrates like graphene, exhibit superior performance metrics. For instance, copper sulfide nanoparticles have achieved specific capacitances upwards of 650 F g⁻¹ at current densities of 1 A g⁻¹, with remarkable capacitance retention exceeding 90% after thousands of charge-discharge cycles researchgate.net. Composites incorporating copper sulfides with materials like reduced graphene oxide (rGO) or coated onto conductive fibers have shown even higher specific capacitances, reaching over 800 F g⁻¹ and 1400 mF cm⁻², respectively, alongside excellent rate capabilities and cycling stability nih.govacs.org. These improvements are often attributed to the synergistic effects between copper sulfide and the conductive support, which enhance electrical conductivity, prevent aggregation, and provide additional surface area for charge storage nih.gov.

Table 1: Performance Metrics of Copper Sulfide-Based Supercapacitor Electrodes

Material CompositionSpecific Capacitance (F/g or mF/cm²)Current Density (A/g or mA/cm²)Energy Density (Wh/kg)Power Density (W/kg)Capacitance Retention (%)Reference
CuS nanoparticles656.8 F/g1 A/g25.62148892.8% (after 5000 cycles) researchgate.net
Cu₄SnS₄–rGO/NF820.83 F/g5 mA/cm²--92% (after 1000 cycles) nih.gov
CuSP-CuGFs1460.9 mF/cm²3 mA/cm²--94.3% (after 500 bends)
Cu₂S677 F/g1 A/g--- mdpi.com
Cu₂S/Cu₇S₄/NC1261.3 F/g1 A/g8.9675085.1% (after 3000 cycles) acs.org
Copper–sulfur compounds (general)~100 F/cm²---- nih.govtandfonline.com

Fundamental Charge Storage Mechanisms in this compound for Energy Devices

The superior performance of this compound materials in supercapacitors is primarily attributed to their significant pseudocapacitive behavior nih.govmdpi.com. Unlike electrical double-layer capacitors (EDLCs), which store energy electrostatically via ion adsorption at the electrode-electrolyte interface, pseudocapacitors utilize fast and reversible Faradaic redox reactions and ion intercalation/deintercalation processes mdpi.comcore.ac.uk.

Emerging and Niche Applications of this compound

Beyond conventional energy storage, this compound is finding utility in specialized applications that leverage its unique physical and chemical properties.

Thermoelectric Energy Conversion Using this compound

Copper sulfides are recognized as promising, low-cost, and earth-abundant thermoelectric (TE) materials, offering an alternative to more expensive and toxic traditional TE materials like bismuth telluride acs.orgmdpi.compreprints.orgresearchgate.net. Thermoelectric materials convert thermal energy directly into electrical energy (Seebeck effect) and vice versa (Peltier effect). The efficiency of this conversion is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the total thermal conductivity acs.orgmdpi.com.

Copper sulfides, particularly Cu₂S and its non-stoichiometric variants like Cu₁₋ₓS, exhibit favorable thermoelectric properties, including a high Seebeck coefficient and a relatively low thermal conductivity, which is often attributed to their complex crystal structures and phonon scattering mechanisms acs.orgmdpi.compreprints.org. Research efforts have focused on enhancing the ZT values through various strategies, such as doping, nanostructuring, and forming composites. For example, carbon-encapsulated Cu₂₋ₓS has achieved a ZT of 1.04 at 773 K, partly due to significantly reduced lattice thermal conductivity acs.org. Similarly, composites incorporating specific mineral phases or nanoparticles have demonstrated ZT values exceeding 1.0 at elevated temperatures researchgate.netsciopen.com. The development of 3D printing techniques followed by sulfur infusion has also enabled the fabrication of Cu₂₋ₓS thermoelectrics with a ZT of 1.0 at 780 K, highlighting advancements in material processing for improved TE performance preprints.org.

Table 2: Thermoelectric Properties of Copper Sulfide Materials

Material CompositionTemperature (K)Seebeck Coefficient (µV/K)Electrical Conductivity (S/cm)Thermal Conductivity (W/mK)ZTReference
Cu₂₋ₓS@C773--0.221.04 acs.org
Cu₁.₈S + 0.5 wt% FePb₄Sb₆S₁₄773---1.1 sciopen.com
Cu₂S (HS-bulk)573---0.38 mdpi.com
Cu₁.₈S (WCM-bulk)773---0.62 mdpi.com
3D printed Cu₂₋ₓS (sulfur infused)627175143 (peak at 750 K)-1.0 (at 780 K) preprints.org
Cu₁.₈S + 1 wt% WSe₂773110-0.681.22 researchgate.net

Photothermal Therapy and Biomedical Applications of this compound Nanoparticles (Focus on fundamental light-matter interaction, not clinical trials)

Copper sulfide nanoparticles (CuS NPs) have emerged as promising agents for photothermal therapy (PTT) due to their strong absorption in the near-infrared (NIR) region (700–1100 nm) and their ability to efficiently convert absorbed light energy into heat nih.govmdpi.commdpi.comoncotarget.comacs.org. This photothermal effect is rooted in fundamental light-matter interactions. The NIR absorption is primarily attributed to the d–d electronic transitions of Cu²⁺ ions within the nanoparticle structure, which are largely unaffected by the surrounding biological environment nih.govmdpi.com. Additionally, the localized surface plasmon resonance (LSPR) phenomenon in some CuS nanostructures can further enhance light absorption and confinement, leading to efficient localized heating mdpi.com.

When irradiated with NIR lasers, CuS NPs can induce hyperthermia in targeted tissues, leading to cell death. This localized temperature increase can disrupt cellular functions and induce apoptosis or necrosis mdpi.comoncotarget.com. The photothermal conversion efficiency of CuS NPs can be substantial, with some studies reporting values around 47.9% mdpi.com. Furthermore, the magnetic properties of Cu²⁺ ions present in Cu₂₋ₓS NPs also offer potential for use as contrast agents in magnetic resonance imaging (MRI), enabling theranostic applications where therapeutic and diagnostic functions are combined nih.gov. The controlled release of therapeutic agents, such as drugs, can also be triggered by NIR irradiation of CuS NPs, facilitating targeted drug delivery systems mdpi.com.

Spintronic Devices and Magnetic Properties of this compound

The exploration of copper sulfides in spintronics is driven by their tunable magnetic properties, particularly when doped with transition metals. While pure copper sulfides may exhibit weak magnetic behavior, doping with elements like nickel (Ni) or cobalt (Co) can induce significant magnetic characteristics, including ferromagnetism at room temperature chalcogen.roresearchgate.net.

Research has shown that Ni-doped CuS nanoparticles can exhibit strong ferromagnetism, as evidenced by hysteresis loops in M-H curves at ambient temperatures chalcogen.roresearchgate.net. This room-temperature ferromagnetism is crucial for the development of spintronic devices, which utilize the spin of electrons in addition to their charge for information processing and storage acs.org. The substitution of Ni²⁺ ions into the CuS lattice is believed to be responsible for these induced magnetic properties researchgate.net. Similarly, Co-doped CuS nanoparticles have also demonstrated room-temperature ferromagnetism, suggesting a broader applicability of doping strategies to achieve desired magnetic functionalities in copper sulfide nanostructures for potential use in devices such as spin LEDs, MRAM, spin FETs, and RTDs researchgate.net. The precise control over doping concentration and nanostructure morphology allows for the fine-tuning of these magnetic properties, paving the way for novel spintronic applications.

Interfacial Phenomena and Heterostructure Engineering of Copper I Sulfide

Heterojunction Formation and Band Alignment in Copper(I) Sulfide (B99878) Composites

The formation of heterojunctions between Copper(I) sulfide (Cu₂S) and other semiconductor materials is a critical strategy for engineering advanced electronic and optoelectronic devices. The alignment of energy bands at the interface of these composites dictates the efficiency of charge carrier separation and transport, which is fundamental to the performance of devices like solar cells and photocatalysts.

A classic and extensively studied example is the Cu₂S-CdS heterojunction. aip.orgaip.org In these systems, the primary photoresponse originates from light absorption in the Cu₂S layer, followed by the diffusion of electrons to the Cu₂S-CdS interface. aip.org The band alignment at this interface is characterized by a "spike" in the conduction band, which electrons must tunnel through. aip.orgaip.org The efficiency of this process can be enhanced by heat treatment, which is thought to modulate the depletion width in the Cadmium Sulfide (CdS) layer through the trapping of holes in deep imperfection centers. aip.orgaip.org Photoelectron spectroscopy studies of the Cu₂S/CdS interface have determined the valence band offset (ΔEVB) to be approximately 1.2 eV and the conduction band offset (ΔECB) to be around 0 ± 0.1 eV. researchgate.net This alignment facilitates the flow of photogenerated electrons from Cu₂S to CdS. mdpi.com

The type of band alignment is crucial for device performance. A type-II staggered band alignment is often desirable as it promotes efficient charge carrier separation. rsc.org For example, in a p-type Cu₂ZnGeSe₄ (CZGSe)/n-type CdS heterojunction, a type-II alignment is observed with a small conduction band offset of 0.18 eV, which is beneficial for solar cell performance. rsc.org Similarly, Cu₂ZnSnS₄ (CZTS)/CdS and Cu₂CdSnS₄ (CCTS)/CdS heterointerfaces also exhibit a type-II staggered band alignment. acs.org The ideal alignment for many heterojunction solar cells is a type I with a slightly positive, or "spike-like," conduction band offset. epj-pv.org However, a negative, or "cliff-like," CBO is often observed in CZTS sulfide solar cells with a CdS buffer layer. epj-pv.org

The following table summarizes key band alignment parameters for various this compound heterojunctions based on experimental and computational findings.

Heterojunction SystemValence Band Offset (ΔEᵥ) [eV]Conduction Band Offset (ΔE꜀) [eV]Band Alignment TypeReference
Cu₂S / CdS1.20 ± 0.1Type II (Staggered) researchgate.net
p-CZGSe / n-CdS1.250.18Type II (Staggered) rsc.org
CZTS / CdS1.10 - 1.210.1 - 0.23Type II (Staggered) mdpi.comacs.org
CCTS / CdS1.440.15Type II (Staggered) acs.org
ZnO / CuSCN--- acs.org

Surface Modification and Passivation Strategies for this compound Materials

The performance and stability of this compound-based materials are intrinsically linked to their surface properties. Surface modification and passivation are key strategies to control these properties, reduce defects, and prevent degradation.

A significant aspect of Cu₂S stability is its resistance to oxidation. Theoretical studies have identified a specific phase, δ-Cu₂S, as a two-dimensional semiconductor with superior oxidation resistance. rsc.orgrsc.orgresearchgate.net This intrinsic stability is attributed to a high activation energy of 1.98 eV for the chemical adsorption of oxygen on the δ-Cu₂S monolayer. rsc.orgrsc.orgresearchgate.net This suggests that synthesizing specific crystalline phases of Cu₂S can be a primary strategy for passivation against oxidation.

In applications where Cu₂S is formed as a corrosion product on copper metal, the nature of this sulfide layer determines its protective capability. Studies on copper in sulfide-containing solutions show that the formed Cu₂S layer can be non-uniform and porous, offering limited protection. researchgate.net However, surface passivation treatments can be applied to enhance the corrosion resistance of the underlying material, which in turn relies on the stability of the passivation layer itself, which can be a form of copper sulfide. rsc.org For instance, forming a dense, defect-free chromia or alumina (B75360) coating can protect metals in high-sulfide environments. rsc.org While these are strategies for protecting other metals with a passivation layer, the principles can be applied to the protection of a Cu₂S film itself.

For Cu₂S used in electronic devices like solar cells, surface passivation is crucial to reduce recombination losses at the interface. In kesterite solar cells, where Cu₂S can be a secondary phase, defect passivation is a major area of research. researchgate.net Strategies include using polar solvents like dimethylformamide (DMF) to neutralize defects or employing cation substitution to modify the absorber layer and heterojunction interface. researchgate.net Furthermore, thin layers of materials like aluminum oxide (Al₂O₃) or graphene can serve as a defensive shield between the active material and a corrosive environment. rsc.org

In the context of nanocrystals, surface modification is used to control growth and properties. For example, n-dodecanethiol has been used to modify the surface of CuS nanocrystals during synthesis, leading to the formation of smaller, self-assembled nanodisks. researchgate.net Such surface ligands can passivate the surface, preventing uncontrolled aggregation and influencing the electronic properties of the nanocrystal assembly.

The following table outlines various strategies for the surface modification and passivation of this compound.

StrategyMethod/MaterialPurposeReference
Intrinsic PassivationSynthesis of δ-Cu₂S phaseEnhance oxidation resistance rsc.orgrsc.orgresearchgate.net
Defect Passivation (in solar cells)Dip-coating in Dimethylformamide (DMF)Neutralize surface defects, reduce recombination researchgate.net
Protective CoatingDeposition of Al₂O₃ or GrapheneProvide a physical barrier against corrosive environments rsc.org
Nanocrystal Surface ModificationUse of ligands (e.g., n-dodecanethiol)Control crystal growth and passivate surface researchgate.net
Chemical PassivationDilute chromic acid treatmentForm a protective film on copper and copper alloys google.com

Interaction of this compound with Other Semiconductors and Metals at Interfaces

The interaction of this compound with other materials at the nanoscale is fundamental to creating functional heterostructures for a variety of applications, from photovoltaics to photocatalysis. These interactions can be physical, involving van der Waals forces, or chemical, leading to new bond formation and modified electronic structures at the interface.

Interaction with Semiconductors: The interface between Cu₂S and other semiconductors like Cadmium Sulfide (CdS) and Zinc Oxide (ZnO) is crucial for optoelectronic devices. In Cu₂S/CdS heterojunctions, a key mechanism involves hole trapping in the CdS near the junction, which modulates the tunneling of electrons from the Cu₂S. aip.orgaip.org The formation of these heterojunctions can be achieved through methods like partial cation exchange, where CdS nanosheets are converted into 2D vertical Cu₂S/CdS heterostructures. rsc.orgrsc.org This intimate contact allows for the rapid separation of photogenerated electron-hole pairs. rsc.orgrsc.org

With ZnO, Cu₂S forms heterostructures that enhance photocatalytic activity. researchgate.net For instance, Cu₂S quantum dots can be deposited onto ZnO nanoneedles, or Cu₂S can be formed as a shell layer on ZnO nanorods. researchgate.netacs.org The deposition of Cu₂S can be random across the entire surface of ZnO multipods, indicating a different structural affinity compared to other semiconductors like ZnS, which deposit selectively on the tips. rsc.orgrsc.org These interactions integrate the properties of both materials, often leading to enhanced visible light absorption and more efficient charge carrier separation. rsc.orgacs.org

Interaction with Metals: The interface between Cu₂S and metals, particularly noble metals like gold (Au), is of great interest for plasmonics and catalysis. A reproducible method has been developed to grow gold nanoparticles exclusively on the sides of two-dimensional copper sulfide nanoplatelets, creating tailored CuS@Au hybrid structures. acs.org The interaction at the metal-semiconductor interface is critical, and in some cases, the coexistence of Cu₂S/CuS shells on gold nanoparticles has been shown to play a decisive role in their photocatalytic performance. researchgate.net The interaction is not always one-way; Cu(II) ions can mediate the reversible aggregation of gold nanoparticles functionalized with specific ligands. bohrium.com

Furthermore, the presence of other metals like iron can influence the reactions of copper sulfide. In certain environments, the presence of iron and thiols can prevent the precipitation of H₂S as insoluble copper sulfide, promoting its oxidation instead. ives-openscience.eu This highlights the complex interplay that can occur at interfaces involving multiple metallic and sulfide species.

The table below summarizes the interactions of this compound with various semiconductors and metals.

Interacting MaterialNature of Interaction / HeterostructureKey FindingsReference
Cadmium Sulfide (CdS)p-n heterojunctionFormation of a conduction band spike; hole trapping in CdS modulates electron tunneling. aip.orgaip.org Efficient charge separation in 2D vertical heterojunctions. rsc.orgrsc.org aip.orgaip.orgrsc.orgrsc.org
Zinc Oxide (ZnO)Core-shell nanostructures, quantum dot decorationExpanded optical absorption range. rsc.org Enhanced photocatalytic H₂ evolution and pollutant degradation. acs.org researchgate.netrsc.orgacs.org
Gold (Au)Nanoparticle deposition on CuS nanoplateletsFormation of tailored plate-satellite hybrid structures. acs.org Cu₂S/CuS shells on Au nanoparticles enhance photocatalytic activity. researchgate.net acs.orgresearchgate.net
Iron (Fe)Co-presence in solutionPrevents precipitation of H₂S as CuS by promoting its oxidation. ives-openscience.eu
Copper Thiocyanate (CuSCN)Nano-heterostructureLowered work function compared to individual components, leading to superior field emission characteristics. acs.org

Q & A

Basic: How is the empirical formula of copper(I) sulfide determined experimentally?

Methodological Answer:
The empirical formula is calculated using gravimetric analysis. For example, in a synthesis reaction, measure the masses of copper and sulfur before and after heating. Subtract the mass of the empty crucible (e.g., 2.077 g) from the total mass after reaction (e.g., 2.396 g) to determine the product mass (0.319 g). Subtract the initial copper mass (2.289 g - 2.077 g = 0.212 g) to isolate sulfur content. Convert masses to moles (Cu: 0.212 g / 63.55 g/mol ≈ 0.0033 mol; S: 0.107 g / 32.07 g/mol ≈ 0.0033 mol), yielding a 1:1 molar ratio, but stoichiometric deviations may require adjusting for oxidation states. Confirm purity via XRD or EDX .

Advanced: How can phase purity of Cu₂S be ensured during synthesis, given polymorphic complexities?

Methodological Answer:
Controlled synthesis requires inert atmospheres (e.g., N₂) to prevent oxidation to CuS or CuO. Use pXRD to compare reflections with reference data (e.g., ICSD #24372 for CuSCN) and Rietveld refinement for phase quantification. Complementary techniques like TEM and selected-area electron diffraction (SAED) resolve nanoscale phase mixtures. For example, hexagonal Cu₂S structures may coexist with cubic phases; annealing at 300–400°C under sulfur vapor homogenizes crystallinity .

Advanced: How are discrepancies in sulfur stoichiometry addressed in Cu₂S synthesis?

Methodological Answer:
Stoichiometric variations arise from sulfur volatility. Optimize precursor ratios (e.g., Cu:S molar ratios of 2:1.05 to compensate for sulfur loss) and use sealed ampoules. Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min) quantifies sulfur loss. Post-synthesis, inductively coupled plasma mass spectrometry (ICP-MS) validates elemental ratios. Reductive annealing in H₂/Ar can correct Cu-rich phases .

Basic: What characterization techniques are essential for confirming Cu₂S structural integrity?

Methodological Answer:

  • XRD: Identifies crystal structure and phase purity; compare with JCPDS 84-0206 for Cu₂S.
  • SEM/EDX: Maps morphology (e.g., hexagonal plates in Fig. 3a ) and verifies Cu:S atomic ratios (~2:1).
  • Raman Spectroscopy: Detects vibrational modes (e.g., 474 cm⁻¹ for Cu-S bonds) to rule out oxides or sulfates .

Advanced: How can reaction conditions for Cu₂S nanoparticle synthesis be systematically optimized?

Methodological Answer:
Adopt a Design of Experiments (DoE) approach:

Variables: Temperature (80–200°C), precursor concentration (0.1–1.0 M), and capping agents (e.g., oleylamine).

Response Metrics: Particle size (DLS), crystallinity (XRD), and bandgap (UV-Vis).

Literature Precedent: Review hydrothermal vs. solvothermal methods; for example, carboxylate ligands ( ) stabilize specific facets. Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA) .

Advanced: How is the thermal stability of Cu₂S evaluated for high-temperature applications?

Methodological Answer:
Use simultaneous TGA-DSC under argon to track mass loss and phase transitions. For Cu₂S, expect stability up to 500°C, followed by sulfur sublimation. In situ XRD at elevated temperatures identifies decomposition products (e.g., Cu₁.₈S). Kinetic analysis (e.g., Kissinger method) calculates activation energy for phase transitions .

Advanced: What strategies resolve conflicting data in Cu₂S electronic property measurements?

Methodological Answer:
Discrepancies in conductivity (e.g., p-type vs. n-type behavior) may stem from sulfur vacancies or Cu interstitials. Use Hall effect measurements with variable-temperature setups (77–300 K) to isolate carrier type and concentration. Pair with X-ray photoelectron spectroscopy (XPS) to correlate electronic structure with defect chemistry .

Basic: What safety protocols are critical for handling Cu₂S in the lab?

Methodological Answer:

  • Avoid solo work; use fume hoods for synthesis involving H₂S precursors.
  • Consult SDS for Cu₂S-specific hazards (e.g., dust inhalation).
  • Emergency protocols: Neutralize spills with NaHCO₃, and use 0.1 M EDTA for skin contact with Cu salts .

Advanced: How are mechanistic pathways in Cu₂S-based catalysis studied?

Methodological Answer:
Isotopic labeling (e.g., ³⁴S) combined with operando FTIR tracks sulfur transfer during reactions. For CO₂ reduction, use in situ Raman to monitor intermediate species (e.g., *COOH). Density functional theory (DFT) simulations model surface adsorption energies on Cu₂S(111) facets .

Future Directions: What underexplored properties of Cu₂S warrant further study?

Research Gaps:

  • Topological Insulator Behavior: Probe surface states via angle-resolved photoemission spectroscopy (ARPES).
  • Quantum Confinement Effects: Synthesize sub-5 nm nanoparticles and compare photoluminescence with bulk.
  • Biomedical Applications: Assess cytotoxicity and photothermal conversion efficiency (e.g., 808 nm laser) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.